Ciprofibrate-O-beta-glucuronide-d6
Description
Ciprofibrate-O-beta-glucuronide-d6 is a deuterated isotopologue of ciprofibrate-O-beta-glucuronide, the primary metabolite of the lipid-lowering agent ciprofibrate. Following oral administration, ciprofibrate undergoes extensive phase II metabolism via glucuronidation, forming a stable acyl glucuronide conjugate. The deuterated form (d6) incorporates six deuterium atoms, typically replacing hydrogens in non-labile positions of the glucuronic acid moiety or the parent drug structure. This modification enhances its utility as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), by minimizing isotopic interference and improving accuracy .
Structurally, this compound consists of ciprofibrate (a chlorinated phenoxyisobutyrate derivative) covalently linked to beta-D-glucuronic acid via an ester bond. The molecular formula of the non-deuterated form is C₁₉H₂₂Cl₂O₉ (molecular weight: 465.29 g/mol), while the deuterated variant is C₁₉H₁₆D₆Cl₂O₉, with a molecular weight of ~471.35 g/mol . Its synthesis involves enzymatic or chemical glucuronidation of ciprofibrate followed by deuterium labeling, often using deuterated reagents or precursors.
Properties
Molecular Formula |
C19H22Cl2O9 |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1/i1D3,2D3 |
InChI Key |
GLUTXGWNWQGVOE-IVZMPOTASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(C([2H])([2H])[2H])OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciprofibrate-O- can be synthesized through various methods. One environmentally-friendly method involves decarboxylating p-hydroxybenzaldehyde, followed by hydroxy group protection, cyclization, deprotection, and a Bargellini reaction . Another method includes cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis .
Industrial Production Methods
The industrial production of Ciprofibrate-O- typically involves large-scale synthesis using the aforementioned methods. The process is designed to be efficient, with high yields and minimal environmental impact. The use of protective groups and specific reaction conditions ensures the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Ciprofibrate-O- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are typically mild to ensure the stability of Ciprofibrate-O-.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives of Ciprofibrate-O- with modified functional groups .
Scientific Research Applications
Ciprofibrate-O- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid-lowering agents and their mechanisms.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating dyslipidemia and related conditions.
Industry: Incorporated into formulations for lipid-lowering medications and studied for its potential use in nanoparticle delivery systems
Mechanism of Action
Ciprofibrate-O- exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced levels of LDL and VLDL and increased levels of HDL. The molecular targets and pathways involved include the regulation of lipoprotein lipase and the enhancement of fatty acid oxidation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated glucuronides are critical in pharmacokinetic studies and drug development for tracing metabolite pathways and validating analytical methods. Below is a detailed comparison of ciprofibrate-O-beta-glucuronide-d6 with structurally and functionally analogous compounds:
Structural and Functional Analogues
Key Differences and Research Findings
Chirality and Diastereomer Formation :
- This compound exists as a mixture of diastereomers due to the chiral center in ciprofibrate. Cyclobond I-column chromatography is required for analytical separation . Similar challenges occur in fenirofibrate-d6 acyl glucuronide , which also forms diastereomers . In contrast, valproic acid-d6 glucuronide lacks chiral centers in its parent drug, simplifying analysis .
Synthetic Complexity :
- This compound synthesis involves methylation and acetylation steps to stabilize the glucuronide for HPLC identification . Comparatively, indoxyl-beta-d-glucuronide synthesis is hindered by oxidative degradation of the indoxyl moiety, requiring alternative precursors .
Metabolic Clearance :
- Over 90% of ciprofibrate is excreted as the glucuronide metabolite, primarily renally . Bezafibrate-D6 acyl glucuronide follows a similar pathway but exhibits higher biliary excretion due to its larger molecular weight .
Regulatory Applications :
- 4-Hydroxy Duloxetine-d6 beta-D-glucuronide is explicitly validated for Abbreviated New Drug Applications (ANDA), reflecting stringent regulatory requirements for antidepressants . This compound is more commonly used in preclinical lipid metabolism studies.
Analytical Characterization
- This compound : Characterized via HPLC with cyclobond columns for diastereomer separation and NMR for structural confirmation .
- Bezafibrate-D6 acyl glucuronide : Validated using LC-MS/MS with a focus on impurity profiling due to its role as a degradation product .
- Valproic Acid-d6 glucuronide : Employed in neuropharmacology due to its low molecular weight and compatibility with high-throughput MS platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
